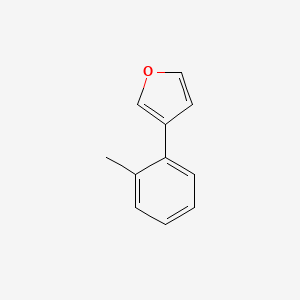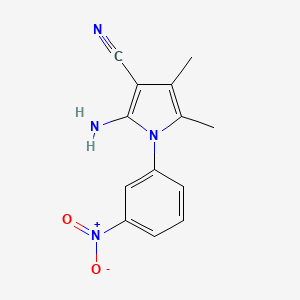![molecular formula C14H12Cl2N2O3 B15209043 4-[(3,7-Dichloroquinoline-8-carbonyl)amino]butanoic acid CAS No. 870273-05-5](/img/structure/B15209043.png)
4-[(3,7-Dichloroquinoline-8-carbonyl)amino]butanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(3,7-Dichloroquinoline-8-carboxamido)butanoic acid is a synthetic organic compound that belongs to the quinoline family. This compound is characterized by the presence of a quinoline ring substituted with chlorine atoms at positions 3 and 7, and an amido group at position 8, which is further connected to a butanoic acid moiety. The unique structure of this compound makes it of interest in various fields of scientific research, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3,7-Dichloroquinoline-8-carboxamido)butanoic acid typically involves the following steps:
Formation of 3,7-Dichloroquinoline-8-carboxylic acid: This intermediate can be synthesized by chlorination of 7-chloro-4-hydroxyquinoline.
Amidation Reaction: The 3,7-Dichloroquinoline-8-carboxylic acid is then reacted with butanoic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to form the amido linkage.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
4-(3,7-Dichloroquinoline-8-carboxamido)butanoic acid can undergo various chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms at positions 3 and 7 of the quinoline ring can be replaced by nucleophiles under appropriate conditions.
Hydrolysis: The amido and ester linkages in the compound can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include primary amines and thiols, typically under basic conditions.
Hydrolysis: Acidic or basic aqueous solutions are used to hydrolyze the compound.
Major Products Formed
Nucleophilic Substitution: Products include substituted quinoline derivatives.
Hydrolysis: Products include 3,7-Dichloroquinoline-8-carboxylic acid and butanoic acid.
Scientific Research Applications
4-(3,7-Dichloroquinoline-8-carboxamido)butanoic acid has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4-(3,7-Dichloroquinoline-8-carboxamido)butanoic acid involves its interaction with specific molecular targets. The compound’s quinoline ring can intercalate with DNA, disrupting the replication process. Additionally, the chlorine atoms and amido group can form hydrogen bonds with biological molecules, affecting their function .
Comparison with Similar Compounds
Similar Compounds
Quinclorac: A herbicide with a similar quinoline structure, used in agriculture.
Chloroquine: An antimalarial drug with a quinoline core structure.
Hydroxychloroquine: Another antimalarial drug, structurally related to chloroquine.
Uniqueness
4-(3,7-Dichloroquinoline-8-carboxamido)butanoic acid is unique due to its specific substitution pattern and the presence of a butanoic acid moiety, which imparts distinct chemical and biological properties compared to other quinoline derivatives .
Properties
CAS No. |
870273-05-5 |
|---|---|
Molecular Formula |
C14H12Cl2N2O3 |
Molecular Weight |
327.2 g/mol |
IUPAC Name |
4-[(3,7-dichloroquinoline-8-carbonyl)amino]butanoic acid |
InChI |
InChI=1S/C14H12Cl2N2O3/c15-9-6-8-3-4-10(16)12(13(8)18-7-9)14(21)17-5-1-2-11(19)20/h3-4,6-7H,1-2,5H2,(H,17,21)(H,19,20) |
InChI Key |
IHHYMTVMOBHZGS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C2=NC=C(C=C21)Cl)C(=O)NCCCC(=O)O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-Chloro-2-[(1H-1,2,3-triazol-1-yl)methyl]aniline](/img/structure/B15208961.png)

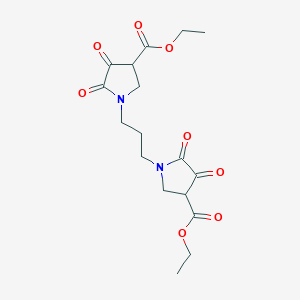
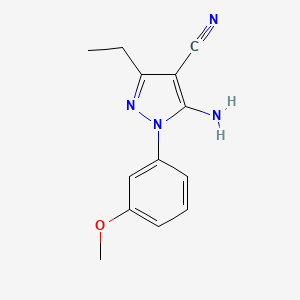
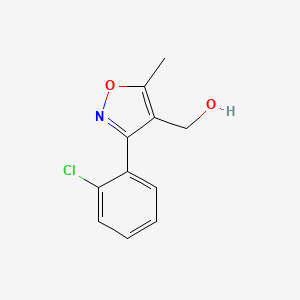
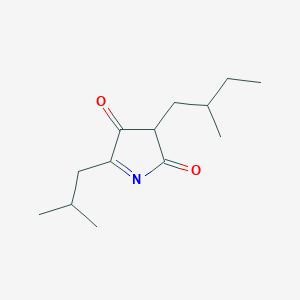
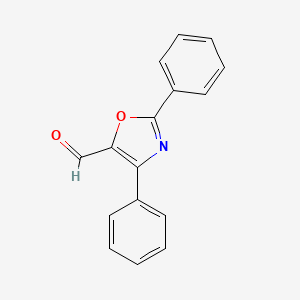
![1,2,3,4,6,7,9-Heptamethyldibenzo[b,d]furan](/img/structure/B15209022.png)
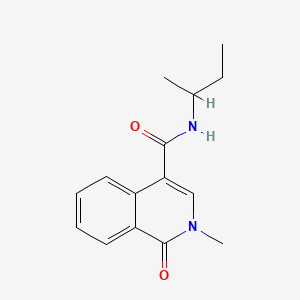

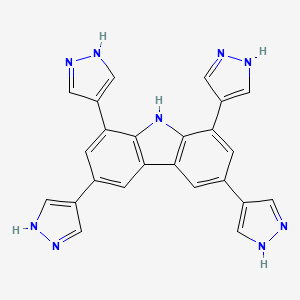
![2-(2-Methylphenyl)-N-[3-(morpholin-4-yl)propyl]quinolin-4-amine](/img/structure/B15209049.png)
